molecular formula C13H16N2O4 B13818224 2-ethyl-6,7,8-trimethoxy-3H-quinazolin-4-one

2-ethyl-6,7,8-trimethoxy-3H-quinazolin-4-one

Cat. No.: B13818224
M. Wt: 264.28 g/mol
InChI Key: COFXKEJFUBMHIO-UHFFFAOYSA-N
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Description

2-Ethyl-6,7,8-trimethoxy-3H-quinazolin-4-one is a quinazoline derivative, a class of compounds known for their diverse biological activities. Quinazoline derivatives have been extensively studied due to their potential therapeutic applications, including anti-cancer, anti-inflammatory, and antimicrobial properties .

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 2-ethyl-6,7,8-trimethoxy-3H-quinazolin-4-one typically involves the condensation of 2-aminobenzoic acid derivatives with appropriate aldehydes or ketones, followed by cyclization. One common method includes the use of o-amino benzamides and thiols in a one-pot intermolecular annulation reaction . This method is advantageous due to its good functional group tolerance and ease of operation.

Industrial Production Methods: Industrial production methods for quinazoline derivatives often involve large-scale synthesis using metal-catalyzed reactions, microwave-assisted reactions, and phase-transfer catalysis . These methods are designed to optimize yield and purity while minimizing production costs and environmental impact.

Chemical Reactions Analysis

Types of Reactions: 2-Ethyl-6,7,8-trimethoxy-3H-quinazolin-4-one undergoes various chemical reactions, including:

Common Reagents and Conditions:

    Oxidation: Hydrogen peroxide or peracids.

    Reduction: Sodium borohydride or lithium aluminum hydride.

    Substitution: Halogenating agents, nitrating agents, and sulfonating agents.

Major Products: The major products formed from these reactions include substituted quinazolines, dihydroquinazolines, and quinazoline N-oxides .

Scientific Research Applications

2-Ethyl-6,7,8-trimethoxy-3H-quinazolin-4-one has a wide range of scientific research applications:

Mechanism of Action

The mechanism of action of 2-ethyl-6,7,8-trimethoxy-3H-quinazolin-4-one involves its interaction with specific molecular targets and pathways. For instance, it may inhibit certain enzymes or receptors involved in disease processes. Molecular docking studies have shown that quinazoline derivatives can bind to various biological targets, including kinases and transcription factors, thereby modulating their activity .

Comparison with Similar Compounds

Comparison: Compared to other quinazoline derivatives, 2-ethyl-6,7,8-trimethoxy-3H-quinazolin-4-one is unique due to its specific substitution pattern, which may confer distinct biological activities and chemical reactivity. Its trimethoxy groups can enhance its solubility and bioavailability, making it a promising candidate for further research and development .

Properties

Molecular Formula

C13H16N2O4

Molecular Weight

264.28 g/mol

IUPAC Name

2-ethyl-6,7,8-trimethoxy-3H-quinazolin-4-one

InChI

InChI=1S/C13H16N2O4/c1-5-9-14-10-7(13(16)15-9)6-8(17-2)11(18-3)12(10)19-4/h6H,5H2,1-4H3,(H,14,15,16)

InChI Key

COFXKEJFUBMHIO-UHFFFAOYSA-N

Canonical SMILES

CCC1=NC2=C(C(=C(C=C2C(=O)N1)OC)OC)OC

Origin of Product

United States

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